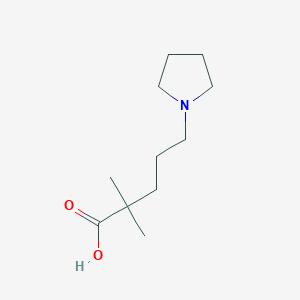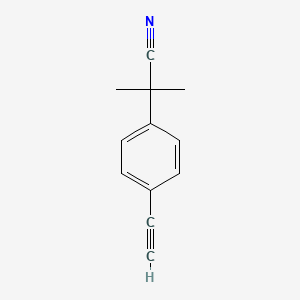
2-(4-Ethynylphenyl)-2-methylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Ethynylphenyl)-2-methylpropanenitrile is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)-2-methylpropanenitrile typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction proceeds in the presence of a palladium catalyst and a copper co-catalyst, often under mild conditions such as room temperature and in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This process requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(4-Ethynylphenyl)-2-methylpropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
2-(4-Ethynylphenyl)-2-methylpropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 2-(4-Ethynylphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. For instance, in catalytic applications, the compound can act as a ligand, facilitating the formation of metal complexes that catalyze various chemical reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 4-Ethynylphenylboronic acid pinacol ester
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Uniqueness
2-(4-Ethynylphenyl)-2-methylpropanenitrile is unique due to its combination of an ethynyl group, a phenyl ring, and a nitrile group. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. Its ability to undergo various chemical transformations and its utility in multiple fields highlight its versatility and significance in scientific research.
属性
分子式 |
C12H11N |
|---|---|
分子量 |
169.22 g/mol |
IUPAC 名称 |
2-(4-ethynylphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C12H11N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h1,5-8H,2-3H3 |
InChI 键 |
LLLYFLLZFIMEDX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


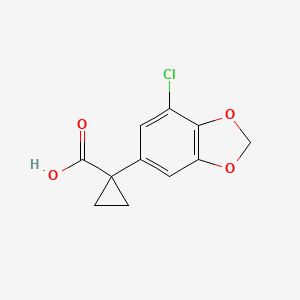
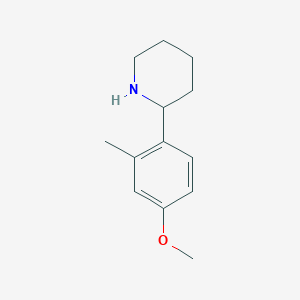
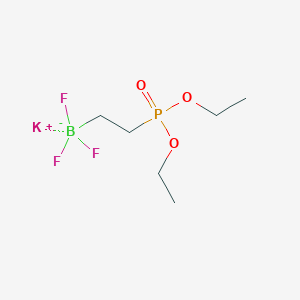
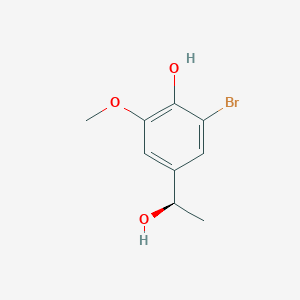
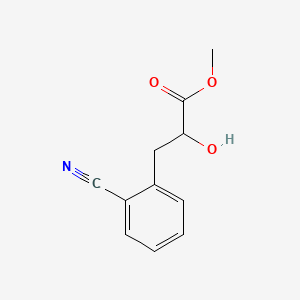
![4-[3-(aminooxy)propyl]Morpholine](/img/structure/B13608734.png)
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
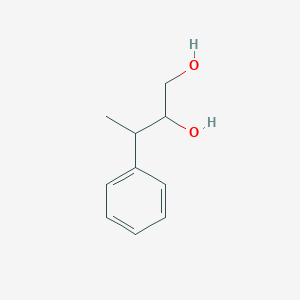
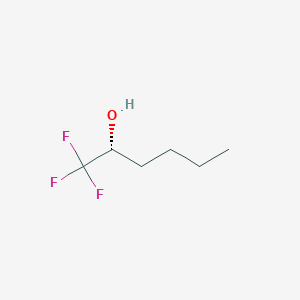
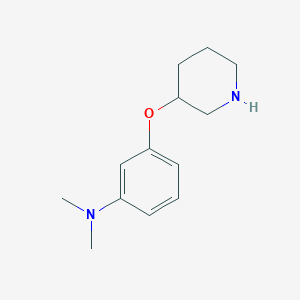
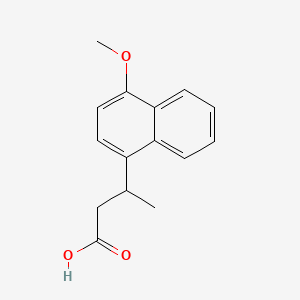
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

